molecular formula C19H24N4O6S B14094151 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide

Cat. No.: B14094151
M. Wt: 436.5 g/mol
InChI Key: XHYSSNYJLJWCOA-UHFFFAOYSA-N
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Description

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the sulfonyl group. The piperidine ring is then attached, and finally, the methoxybenzyl group is added. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonyl derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-furylmethyl)piperidine-4-carboxamide: This compound has a similar structure but with a furylmethyl group instead of a methoxybenzyl group.

    1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acid: This compound lacks the methoxybenzyl group and has a carboxylic acid group instead.

Uniqueness

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H24N4O6S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H24N4O6S/c1-12-16(18(25)22-19(26)21-12)30(27,28)23-9-7-13(8-10-23)17(24)20-11-14-5-3-4-6-15(14)29-2/h3-6,13H,7-11H2,1-2H3,(H,20,24)(H2,21,22,25,26)

InChI Key

XHYSSNYJLJWCOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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